molecular formula C9H10N2O5 B5235041 4-(5-nitro-2-furoyl)morpholine CAS No. 3929-07-5

4-(5-nitro-2-furoyl)morpholine

Cat. No.: B5235041
CAS No.: 3929-07-5
M. Wt: 226.19 g/mol
InChI Key: ICWMNSOEVBHADK-UHFFFAOYSA-N
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Description

4-(5-nitro-2-furoyl)morpholine is an organic compound with the molecular formula C9H10N2O5 It is a derivative of morpholine, featuring a furan ring substituted with a nitro group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-nitro-2-furoyl)morpholine typically involves the reaction of 5-nitro-2-furoic acid with morpholine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the desired product. The reaction can be represented as follows:

5-nitro-2-furoic acid+morpholineThis compound+water\text{5-nitro-2-furoic acid} + \text{morpholine} \rightarrow \text{this compound} + \text{water} 5-nitro-2-furoic acid+morpholine→this compound+water

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-nitro-2-furoyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The furan ring can be oxidized to form different derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 4-(5-amino-2-furoyl)morpholine.

    Substitution: Various substituted furan derivatives.

    Oxidation: Oxidized furan derivatives.

Scientific Research Applications

4-(5-nitro-2-furoyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-nitro-2-furoyl)morpholine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially through redox reactions or interactions with nucleophiles.

Comparison with Similar Compounds

4-(5-nitro-2-furoyl)morpholine can be compared with other similar compounds, such as:

    Morpholine: A simpler structure without the furan ring and nitro group.

    5-nitro-2-furoic acid: Lacks the morpholine ring.

    4-(5-amino-2-furoyl)morpholine: A reduced form of this compound.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

morpholin-4-yl-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c12-9(10-3-5-15-6-4-10)7-1-2-8(16-7)11(13)14/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWMNSOEVBHADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192531
Record name Morpholine, 4-(5-nitro-2-furoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3929-07-5
Record name Morpholine, 4-(5-nitro-2-furoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(5-nitro-2-furoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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